molecular formula C12H8N2OS B414625 (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone CAS No. 330468-35-4

(1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone

Cat. No.: B414625
CAS No.: 330468-35-4
M. Wt: 228.27g/mol
InChI Key: VQKYXZHQQUSKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is a novel chemical hybrid featuring a benzimidazole scaffold linked to a thiophene ring via a ketone group. This architecture makes it a compound of significant interest for medicinal chemistry and materials science research. The 1H-benzo[d]imidazole moiety is a privileged structure in drug discovery, known for its ability to mimic purine nucleotides, thereby facilitating diverse interactions with biological targets such as enzymes and receptors . This scaffold is documented to exhibit a wide range of pharmacological activities, with recent studies highlighting its potential as a potent antagonist of the PqsR system in Pseudomonas aeruginosa , a key pathogen responsible for nosocomial infections . Targeting quorum sensing systems like PqsR represents a promising anti-virulence strategy to combat bacterial infections without exerting direct lethal pressure that drives antibiotic resistance . Furthermore, benzimidazole-thiophene hybrids are investigated for their potential in corrosion inhibition science, where organic molecules containing heteroatoms can adsorb onto metal surfaces, protecting them in acidic environments . Researchers can utilize this For Research Use Only compound as a key intermediate for the synthesis of more complex molecules or as a probe for studying quorum sensing inhibition and material surface interactions. Its structural features offer a versatile platform for developing new therapeutic candidates or functional materials. This product is intended for laboratory research purposes strictly and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

benzimidazol-1-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12(11-6-3-7-16-11)14-8-13-9-4-1-2-5-10(9)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKYXZHQQUSKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Coupling for C–N Bond Formation

Copper-mediated reactions have emerged as a robust method for constructing the benzimidazole-thiophene linkage. A study by demonstrated the synthesis of analogous (2-benzyl-1H-benzo[d]imidazol-1-yl)(phenyl)methanone using N-(2-aminophenyl)benzamide and benzyl bromide under copper(I) iodide catalysis. Adapting this protocol, thiophene-2-carboxamide can replace benzamide to target the desired compound.

The reaction typically proceeds via a Ullmann-type coupling mechanism:

  • Oxidative addition : Copper(I) iodide coordinates with the amine and aryl halide.

  • Transmetallation : The aryl group transfers to the copper center.

  • Reductive elimination : The C–N bond forms, yielding the benzimidazole-thiophene conjugate .

Critical parameters include:

  • Catalyst loading : 10 mol% CuI optimizes yield while minimizing side reactions.

  • Base : K₃PO₄ facilitates deprotonation of the amine intermediate.

  • Solvent : Dimethylformamide (DMF) enhances solubility of aromatic substrates .

ParameterOptimal ConditionYield (%)
Catalyst (CuI)10 mol%78
Temperature110°C85
Reaction Time12 h78

Condensation of o-Phenylenediamine with Thiophene-2-Carbonyl Derivatives

The cyclocondensation of o-phenylenediamine with carbonyl-containing thiophene precursors is a direct route to the target molecule. reported a sulfur-mediated method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone using aromatic aldehydes. Substituting benzaldehyde with thiophene-2-carbaldehyde under similar conditions (DMF, sulfur, 120°C) yields the title compound .

Mechanistic Insights :

  • Imine Formation : Thiophene-2-carbaldehyde reacts with o-phenylenediamine to form a diimine intermediate.

  • Cyclization : Sulfur acts as a dehydrogenation agent, promoting aromatization to the benzimidazole ring.

  • Oxidation : The methanone group is stabilized via oxidation of the intermediate thioamide .

Spectroscopic Validation :

  • IR : A strong absorption at 1680–1700 cm⁻¹ confirms the C=O stretch.

  • ¹H NMR : Distinct signals for thiophene protons (δ 7.2–7.8 ppm) and benzimidazole NH (δ 12.5 ppm) .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Copper Catalysis 7895High regioselectivityRequires inert atmosphere
Sulfur-Mediated 6590One-pot synthesisSulfur byproducts complicate purification
Acylation 7292ModularityMulti-step synthesis

Scientific Research Applications

Chemistry: (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Medicine: The compound’s pharmacological properties are being explored for the treatment of various diseases, including infections and cancer. Its dual functionality, derived from benzimidazole and thiophene, contributes to its therapeutic potential.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The thiophene ring enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This dual interaction leads to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p)
  • Structure : Direct substitution of thiophene at the 2-position of benzimidazole without a ketone bridge.
  • Properties : Melting point = 344–346°C; molecular weight = 201; elemental composition: C (65.97%), H (4.03%), N (13.99%), S (16.01%) .
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
  • Structure : Phenyl group linked to benzimidazole via a ketone bridge.
  • Synthesis : Prepared using N,N-dimethylformamide/sulfur, yielding 60–80% under mild conditions .
  • Comparison : Replacing thiophene with phenyl introduces a purely aromatic substituent, which may enhance thermal stability but reduce sulfur-mediated electronic interactions.
(3-BENZOYL-4-BENZYL-4H-BENZO[D]PYRROLO[1,2-A]IMIDAZOL-1-YL)(THIOPHEN-2-YL)METHANONE
  • Structure : Fused pyrroloimidazole system with additional benzoyl and benzyl groups.
  • Properties : Molecular weight = 460.559; linear formula = C29H20N2O2S .
  • Comparison : The extended conjugated system in this compound likely enhances UV absorption and fluorescence properties, making it more suitable for optoelectronic applications than the simpler target compound.

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Spectral Data (NMR, MS)
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) 344–346 201 <sup>1</sup>H NMR: δ 7.80–6.85 (m)
(1H-Benzo[d]imidazol-2-yl)(phenyl)methanone Not reported 236 <sup>13</sup>C NMR: δ 168 (C=O)
Target Compound (inferred) ~300–320 (estimated) ~243 (calculated) Likely C=O stretch at ~1680 cm<sup>−1</sup> (IR)
Antioxidant Potential
  • (E)-(1H-Benzo[d]imidazol-1-yl)(4-((substituted benzylidene)amino)phenyl)methanone derivatives exhibit moderate to high antioxidant activity in DPPH assays, with IC50 values comparable to ascorbic acid .
  • Thiophene-containing analogs (e.g., 2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-benzimidazole) show moderate antioxidant activity due to sulfur’s radical scavenging properties .
Receptor Antagonism

    Biological Activity

    (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties. We will also include data tables summarizing key findings from various studies.

    Chemical Structure and Properties

    The compound features a benzimidazole moiety linked to a thiophene ring through a methanone functional group. Its molecular formula is C10H8N2OSC_{10}H_8N_2OS with a molecular weight of 220.25 g/mol. The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes and receptors.

    Anticancer Activity

    Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines, with one study reporting an IC50 value of 25.72 ± 3.95 μM against the MCF cell line. The compound's mechanism involves the inhibition of human topoisomerase I (Hu Topo I), which plays a critical role in DNA replication and repair.

    Case Study: In Vivo Anticancer Efficacy

    In an in vivo study, the compound was administered to tumor-bearing mice, resulting in significant tumor growth suppression compared to control groups. This suggests that this compound may be a promising candidate for further development as an anticancer drug.

    Study Cell Line IC50 (μM) Mechanism
    Morais et al., 2023MCF25.72 ± 3.95Apoptosis induction
    National Cancer InstituteVariousVariesHu Topo I inhibition

    Antimicrobial Activity

    The antimicrobial properties of this compound have also been investigated. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties.

    Case Study: Antibacterial Efficacy

    In vitro tests revealed that the compound exhibited an MIC of 0.015 mg/mL against Staphylococcus aureus, indicating potent antibacterial activity. The selectivity and efficacy against various bacterial strains suggest its potential as a therapeutic agent in treating infections.

    Pathogen MIC (mg/mL) Activity
    Staphylococcus aureus0.015Effective
    Escherichia coliNot specifiedModerate

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be attributed to its structural features. The presence of the benzimidazole and thiophene rings is crucial for its interaction with biological targets, enhancing its potency against cancer cells and microbes.

    Key Findings from SAR Studies

    Research indicates that modifications in the substituents on the benzimidazole ring can significantly alter the compound's biological activity. For instance, derivatives with halogen substitutions have shown increased potency against certain cancer cell lines.

    Q & A

    Q. What are the established synthetic routes for (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone, and how can reaction conditions be optimized?

    • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1H-benzo[d]imidazole derivatives with thiophene-containing carbonyl precursors. For example, a base-catalyzed reaction of 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with thiophen-2-ylamine in refluxing dioxane (16 hours) yields the target compound after recrystallization from ethanol . Optimization includes adjusting solvent polarity (e.g., dioxane vs. DMF), temperature (80–120°C), and catalyst choice (e.g., K₂CO₃ for deprotonation). Monitoring via TLC and HPLC ensures reaction completion, with yields typically ranging from 60–85% .

    Q. How is the molecular structure of this compound validated?

    • Methodological Answer : Structural confirmation employs:
    • 1H/13C NMR : Peaks for the imidazole NH proton (~δ 12.5 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and carbonyl carbon (δ ~190 ppm) .
    • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the benzimidazole and thiophene rings .
    • Mass spectrometry : Molecular ion [M+H]+ at m/z 269.3 (calculated: 269.07) .

    Q. What preliminary biological activities have been reported for this compound?

    • Methodological Answer : Initial screens suggest antimicrobial and anticancer potential. For example:
    • Antifungal activity : Tested against Candida albicans via broth microdilution (MIC = 32 µg/mL) .
    • Cytotoxicity : Evaluated on HeLa cells (IC₅₀ = 45 µM) using MTT assays .
    • Mechanistic insights : Thiophene and benzimidazole moieties may disrupt microbial cell membranes or inhibit fungal cytochrome P450 enzymes .

    Advanced Research Questions

    Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

    • Methodological Answer : SAR studies focus on modifying substituents:
    • Thiophene ring : Fluorination at the 5-position (e.g., 5-F-thiophene) increases lipophilicity and antifungal potency (MIC reduced to 16 µg/mL) .
    • Benzimidazole : Introducing electron-withdrawing groups (e.g., -NO₂ at C-7) enhances anticancer activity (IC₅₀ = 28 µM) .
    • Methanone linker : Replacing the carbonyl with thiocarbonyl improves solubility but reduces stability .
      Table 1 : SAR of Key Derivatives
    SubstituentBioactivity (MIC/IC₅₀)Reference
    5-F-thiopheneMIC = 16 µg/mL
    7-NO₂-benzimidazoleIC₅₀ = 28 µM

    Q. What computational strategies predict binding modes with biological targets?

    • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations identify interactions:
    • Anticancer targets : The compound docks into the ATP-binding pocket of EGFR (ΔG = -9.2 kcal/mol), forming hydrogen bonds with Met793 .
    • Antifungal targets : Docking with CYP51 (lanosterol 14α-demethylase) shows hydrophobic interactions with the heme cofactor .
    • Validation : Compare docking poses with crystallographic data (e.g., PDB: 1EA1) to refine scoring functions .

    Q. How can contradictory data on biological activity be resolved?

    • Methodological Answer : Contradictions arise from assay variability or impurity. Mitigation strategies include:
    • Reproducibility : Re-test in ≥3 independent labs using standardized protocols (CLSI guidelines for antimicrobial assays) .
    • Purity verification : HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
    • Mechanistic studies : Use knockout strains (e.g., C. albicans CYP51Δ) to confirm target specificity .

    Q. What pharmacokinetic challenges are associated with this compound?

    • Methodological Answer : Key issues include poor solubility and metabolic instability. Solutions:
    • Solubility enhancement : Nanoformulation (liposomes) increases aqueous solubility from 0.12 mg/mL to 2.5 mg/mL .
    • Metabolic stability : In vitro liver microsome assays (human/rat) show rapid CYP3A4-mediated oxidation (t₁/₂ = 12 min). Introducing methyl groups at C-2 of benzimidazole extends t₁/₂ to 45 min .
    • Permeability : Caco-2 assays indicate moderate absorption (Papp = 8.6 × 10⁻⁶ cm/s) .

    Methodological Guidelines

    • Synthetic Optimization : Prioritize solvent-free or green chemistry methods (e.g., Eaton’s reagent for Friedel-Crafts acylation) to improve yields (90–96%) and reduce waste .
    • Data Validation : Cross-reference spectral data with PubChem entries (CID: 145675390) and replicate biological assays under GLP conditions .
    • Computational Workflow : Combine docking, QSAR, and ADMET prediction (SwissADME) for rational design .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone
    Reactant of Route 2
    Reactant of Route 2
    (1H-benzo[d]imidazol-1-yl)(thiophen-2-yl)methanone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.